Cas no 2308482-36-0 (2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid)

2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid
- 2308482-36-0
- EN300-1473971
- 2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid
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- インチ: 1S/C28H34N2O5/c1-3-18(2)15-25(27(33)30-14-8-9-19(30)16-26(31)32)29-28(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24-25H,3,8-9,14-17H2,1-2H3,(H,29,34)(H,31,32)/t18?,19-,25?/m0/s1
- InChIKey: HLLFYPZYGFXEJP-CSKUQDPHSA-N
- SMILES: O=C(C(CC(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@H]1CC(=O)O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 736
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 95.9Ų
2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1473971-1.0g |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1473971-50mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1473971-100mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1473971-250mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1473971-2500mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1473971-500mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1473971-1000mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1473971-5000mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1473971-10000mg |
2-[(2S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]pyrrolidin-2-yl]acetic acid |
2308482-36-0 | 10000mg |
$14487.0 | 2023-09-29 |
2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acidに関する追加情報
Introduction to 2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic Acid (CAS No. 2308482-36-0)
2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid, identified by its CAS number 2308482-36-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule, with its intricate structure, represents a convergence of advanced organic synthesis and medicinal chemistry, offering potential applications in the development of novel therapeutic agents. The compound's unique structural features, including a pyrrolidinylacetic acid backbone and a fluorinated aromatic moiety, make it a subject of considerable interest for researchers exploring innovative drug candidates.
The synthesis of 2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group introduces a bulky, electron-rich aromatic ring that can influence the compound's pharmacokinetic properties. This feature is particularly relevant in drug design, as it can affect binding affinity, metabolic stability, and overall bioavailability. The chiral center at the (2S) position further adds to the compound's complexity, necessitating stereocontrolled synthetic methodologies to achieve the desired enantiomer.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how 2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid interacts with biological targets, such as enzymes or receptors. These simulations have been instrumental in identifying potential lead compounds for further development. For instance, studies suggest that the fluorinated aromatic ring may enhance binding interactions with certain protein targets, making this compound a promising candidate for therapeutic intervention.
The pyrrolidinylacetic acid moiety is another critical structural feature that has been extensively studied in medicinal chemistry. Pyrrolidine derivatives are known for their versatility in drug design, often serving as pharmacophores in small molecule inhibitors and scaffolds for further derivatization. The specific arrangement of atoms in 2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpyrrolidin-2-ylacetic acid could potentially modulate its pharmacological effects by influencing receptor binding or enzyme inhibition. This underscores the importance of structural optimization in developing effective therapeutics.
In vitro studies have begun to explore the potential applications of CAS No. 2308482-36-0 in various therapeutic areas. Preliminary research indicates that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses or metabolic disorders. The fluorinated aromatic group has been shown to enhance metabolic stability, while the chiral center could contribute to selective binding interactions. These findings align with broader trends in drug discovery, where targeted inhibition of specific biological pathways is key to developing effective treatments.
The role of fluorine atoms in pharmaceuticals cannot be overstated. Fluorine substitution can significantly alter a molecule's pharmacokinetic profile by affecting solubility, lipophilicity, and metabolic clearance rates. In CAS No. 2308482-36-0, the presence of a fluorinated fluorene ring may confer advantages such as improved binding affinity and resistance to enzymatic degradation. Such properties are highly desirable in drug candidates intended for long-term use or where rapid clearance would compromise therapeutic efficacy.
As research continues to uncover new applications for complex organic molecules like CAS No. 2308482-36-0, collaborations between synthetic chemists and biologists are becoming increasingly vital. By integrating synthetic expertise with biological insights, researchers can accelerate the discovery and development of novel therapeutics. The compound's unique structure provides a rich platform for exploring diverse chemical space, offering opportunities to design molecules with tailored biological activities.
The future direction of research on CAS No. 2308482-36-0 may include exploring its potential as a scaffold for next-generation drugs or as an intermediate in multi-step syntheses targeting other disease-related pathways. Advances in green chemistry principles could also influence how this compound is synthesized, emphasizing sustainability and efficiency in laboratory practices. As computational tools continue to evolve, their role in predicting and optimizing molecular structures will likely grow, further enhancing the prospects for compounds like this one.
In conclusion,CAS No 2308482360 represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological properties。 Its synthesis involves sophisticated organic transformations, while its functional groups offer opportunities for modulating biological activity。 Ongoing research aims to harness these features for therapeutic applications, contributing to the ongoing progress in drug discovery。 As scientists continue to explore innovative approaches, compounds like this one will remain at the forefront of efforts to develop effective treatments for various diseases。
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